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This long-standing method involves the protection of the amino group of anthranilic acid,

typically as a tosylamide, followed by conversion to the acid chloride and subsequent Friedel-

Crafts acylation with an aromatic substrate like benzene. The final step is the deprotection of

the amino group. While reliable, this multi-step process can be lengthy and may require harsh

conditions.

Experimental Protocol:
Step 1: Synthesis of p-Toluenesulfonylanthranilic Acid In a suitable reaction vessel, 137 g (1

mole) of anthranilic acid is dissolved in a warm solution of 260 g (2.4 moles) of sodium

carbonate in water. To this solution, 230 g (1.2 moles) of p-toluenesulfonyl chloride is added in

portions while maintaining the temperature at 60-70°C. The mixture is stirred for an additional

20 minutes at this temperature. The product is then precipitated by the addition of hydrochloric

acid.[1][2]

Step 2: Friedel-Crafts Acylation The dried p-toluenesulfonylanthranilic acid (0.5 mole) is

suspended in 1.5 L of dry benzene. To this suspension, 0.57 mole of phosphorus pentachloride

is added, and the mixture is heated to 50°C for 30 minutes. After cooling, 2.2 moles of

anhydrous aluminum chloride is added in portions. The reaction mixture is then heated to 80-

90°C for 4 hours. The reaction is quenched by carefully pouring the mixture onto a mixture of

crushed ice and concentrated hydrochloric acid.[2][3]
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Step 3: Deprotection The crude 2-(tosylamido)benzophenone is hydrolyzed by heating in

concentrated sulfuric acid at 90-100°C for 1-2 hours.[3] The reaction mixture is then cooled and

poured into ice-water to precipitate the 2-aminobenzophenone, which is then collected by

filtration and purified by recrystallization.[1][3]

Modern Approach: Palladium-Catalyzed Addition to
2-Aminobenzonitriles
This contemporary method offers a more direct route to 2-aminobenzophenones, often with

higher yields and better functional group tolerance compared to classical methods. One

notable example is the palladium-catalyzed addition of sodium arylsulfinates to unprotected 2-

aminobenzonitriles.

Experimental Protocol:
To a sealed reaction tube, 2-aminobenzonitrile (1.0 equiv.), sodium benzenesulfinate (2.0

equiv.), Pd(OAc)₂ (10 mol%), and bpy (10 mol%) are added. The tube is evacuated and

backfilled with nitrogen three times. Degassed THF and water are then added via syringe. The

sealed tube is placed in a preheated oil bath at 80°C and stirred for 48 hours. After cooling to

room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The

product is extracted with ethyl acetate, and the combined organic layers are washed with brine,

dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is

then purified by column chromatography.[4]

Innovative Strategy: Synthesis from Acyl
Hydrazides via Aryne Rearrangement
A novel, two-step approach involves the reaction of acyl hydrazides with arynes to form 2-

hydrazobenzophenones, followed by a one-pot alkylation and elimination to yield protected 2-

aminobenzophenones. This method is notable for its high yields and broad substrate scope.[5]

[6]

Experimental Protocol:
Step 1: Formation of 2-Hydrazobenzophenone In a solution of acyl hydrazide (1.0 equiv) and

tetrabutylammonium difluorotriphenylsilicate (TBAT, 2.0 equiv) in toluene, 2-

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_2_Aminobenzophenones_from_Anthranilic_Acid.pdf
http://www.orgsyn.org/demo.aspx?prep=CV4P0034
https://www.benchchem.com/pdf/Technical_Support_Center_Synthesis_of_2_Aminobenzophenones_from_Anthranilic_Acid.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Catalytic_Systems_for_2_Aminobenzophenone_Synthesis.pdf
https://pubs.acs.org/doi/10.1021/acsomega.9b03417
https://pmc.ncbi.nlm.nih.gov/articles/PMC6941372/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 equiv) is added. The reaction mixture is

stirred at 50°C for 16 hours. The solvent is then removed under reduced pressure, and the

crude product is purified.[2]

Step 2: Formation of Protected 2-Aminobenzophenone The 2-hydrazobenzophenone

intermediate (1.0 equiv) is dissolved in tetrahydrofuran (THF). Sodium hydride (NaH, 2.5 equiv)

is added, followed by the dropwise addition of diethyl bromomalonate (2.5 equiv) at 20°C. The

reaction is stirred for 4 hours. The resulting protected 2-aminobenzophenone is then isolated

and purified. The carbamate protecting group can be subsequently removed in high yield.[5][6]
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Friedel-Crafts Acylation Workflow
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Caption: Workflow for the Friedel-Crafts acylation route.
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Palladium-Catalyzed Addition Workflow
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Caption: Workflow for the palladium-catalyzed addition route.
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Synthesis from Acyl Hydrazides Workflow
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Caption: Workflow for the synthesis from acyl hydrazides route.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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